Phthalazine-1-carboxylic acid
Overview
Description
Phthalazine-1-carboxylic acid is a heterocyclic compound that features a phthalazine ring fused with a carboxylic acid group. This compound is known for its significant biological and pharmacological activities, making it a valuable subject of study in various scientific fields .
Mechanism of Action
- Its inhibitory activity is well-documented against various plant pathogens, making it an effective tool for disease control .
- One key aspect is its impact on redox processes. PCA disrupts cellular redox balance, leading to oxidative stress and altered metabolic pathways .
- Additionally, PCA affects mycelial development, damages cell membranes, reduces mitochondrial membrane potential, and increases reactive oxygen species (ROS) levels .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
PCA possesses basic properties and forms addition products with alkyl iodides . It is involved in various biochemical reactions, including oxidation with alkaline potassium permanganate to yield pyridazine dicarboxylic acid
Cellular Effects
Phthalazine-1-carboxylic acid has been found to have various effects on different types of cells. For instance, it has been shown to cause morphological changes in P. noxius hyphae, such as irregularly swollen mycelia as well as short hyphae with increased septation and less branching . It also influences cell function by increasing intracellular reactive oxygen species (ROS) levels .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is known to alleviate Fe(III) limitation by reducing Fe(III) to ferrous iron [Fe(II)], which is a crucial process for the survival and growth of certain bacteria
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a number of biological effects over time. For instance, it increases IL-8 release and ICAM-1 expression, as well as decreases RANTES and monocyte chemoattractant protein-1 (MCP-1) release . It also increases intracellular oxidant formation
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is known to be metabolized by a hepatic Aldehyde Oxidase (AO) to M404/9.3
Transport and Distribution
This compound is known to be an “extracellular electron shuttle,” a molecule that readily transfers electrons between cells and oxidizing/reducing compounds or other cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazine-1-carboxylic acid can be synthesized through the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method involves the reaction of the corresponding oxygen analogs with phosphorus pentasulfide to yield 4-alkylthiophthalazine-1-carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Phthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phthalazine-1,4-dione derivatives.
Reduction: Alcohol derivatives of phthalazine.
Substitution: Various substituted phthalazine derivatives depending on the reagents used.
Scientific Research Applications
Phthalazine-1-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Phthalazine-1-carboxylic acid can be compared with other similar compounds, such as:
Phthalazine-1,4-dione: This compound is an oxidized form of this compound and exhibits different biological activities.
4-alkylthiophthalazine-1-carboxylic acids: These derivatives are synthesized by the reaction of this compound with alkyl halides and exhibit unique chemical properties.
Phthalazone derivatives: These compounds are formed by the reaction of phthalazine with various substituents and have distinct pharmacological profiles.
This compound stands out due to its versatile reactivity and wide range of applications in scientific research and industry.
Properties
IUPAC Name |
phthalazine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGFHJHBQIXXDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506182 | |
Record name | Phthalazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801161-36-4 | |
Record name | Phthalazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phthalazine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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